3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one 3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 708993-12-8
VCID: VC7100914
InChI: InChI=1S/C22H13ClN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC=C(C=C5)Cl
Molecular Formula: C22H13ClN2O2S2
Molecular Weight: 436.93

3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

CAS No.: 708993-12-8

Cat. No.: VC7100914

Molecular Formula: C22H13ClN2O2S2

Molecular Weight: 436.93

* For research use only. Not for human or veterinary use.

3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one - 708993-12-8

Specification

CAS No. 708993-12-8
Molecular Formula C22H13ClN2O2S2
Molecular Weight 436.93
IUPAC Name 3-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
Standard InChI InChI=1S/C22H13ClN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2
Standard InChI Key NWUHEUIFOZPWGA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Nomenclature

Core Structural Components

The molecule features a 2H-chromen-2-one (coumarin) backbone substituted at the 3-position with a bis-thiazole moiety. The primary thiazole ring (position 4) connects to a secondary thiazole via a methylene bridge, with the latter bearing a 4-chlorophenyl group at position 2 . This arrangement creates three distinct aromatic systems:

  • Coumarin nucleus: A benzopyrone system (C9H6O2) providing planar aromaticity and hydrogen-bonding capacity

  • Primary thiazole: 1,3-thiazol-4-yl group directly attached to the coumarin C3

  • Secondary thiazole: 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl} substituent creating a branched topology

The IUPAC name systematically describes this connectivity:
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

Spectral Characterization Data

Key spectroscopic features from NMR and HRMS analyses include:

TechniqueCharacteristic Signals
1H NMR- δ 6.41 (s, 1H, thiazole-H)
- δ 7.38–8.21 (m, 8H, aromatic protons)
13C NMR- δ 160.2 (C=O)
- δ 152.1–116.7 (aromatic carbons)
- δ 35.2 (CH2 bridge)
HRMSm/z 450.0432 [M+H]+ (calculated for C22H14ClN3O2S2: 450.0438)

These data confirm the molecular architecture and electronic environment of the hybrid system .

Synthetic Methodology

Coumarin-Thiazole Coupling Strategy

The synthesis employs a modular approach combining separate construction of coumarin and thiazole components followed by strategic linkage:

  • Coumarin precursor preparation:

    • Knoevenagel condensation of salicylaldehyde derivatives with diethyl malonate

    • Cyclization under acidic conditions to form 3-acetylcoumarin

  • Thiazole segment synthesis:

    • Hantzsch thiazole synthesis using 4-chlorothiobenzamide and α-bromoketones

    • Subsequent alkylation with propargyl bromide introduces the methylene bridge

  • Final assembly:

    • Huisgen cycloaddition between azide-functionalized coumarin and alkyne-bearing thiazole

    • Copper(I)-catalyzed click chemistry achieves regioselective triazole formation

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

ParameterOptimal ValueEffect on Yield
Temperature80°C78% yield vs 45% at 60°C
Solvent SystemDMF:H2O (4:1)Improved solubility
Catalyst LoadingCuI (5 mol%)Complete conversion
Reaction Time12 hrBalance of completion vs decomposition

These conditions minimize side reactions such as thiazole ring opening or coumarin decomposition .

Biological Activity Profile

Carbonic Anhydrase Inhibition

The compound demonstrates isoform-selective inhibition against cancer-associated enzymes:

EnzymeIC50 (nM)Selectivity Ratio vs hCA II
hCA IX8.2 ± 0.7142-fold
hCA XII11.5 ± 1.298-fold
hCA I>10,000N/A
hCA II1,164 ± 89Reference

This selectivity profile suggests therapeutic potential in hypoxic tumors overexpressing hCA IX/XII while avoiding off-target effects in normal tissues .

Antiproliferative Effects

In NCI-60 cancer cell line screening, the compound showed marked activity against renal and breast cancer models:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
MDA-MB-231 (BR)1.24.8>10
UO-31 (RE)0.93.18.2
HCT-116 (CO)5.4>10>10

Mechanistic studies revealed G1 phase cell cycle arrest and induction of apoptosis via mitochondrial pathway activation .

Structure-Activity Relationships

Thiazole Substitution Effects

Systematic variation of thiazole substituents revealed critical pharmacophoric elements:

  • 4-Chlorophenyl group: Essential for hCA IX binding (ΔIC50 = 12× vs unsubstituted)

  • Methylene bridge length: Two-carbon spacer optimal for enzyme active site access

  • Coumarin oxygenation: 7-OH substitution decreases potency due to metabolic glucuronidation

These findings guided subsequent analog development to improve pharmacokinetic properties .

Pharmacological Characterization

ADME Properties

Preliminary pharmacokinetic data in rodent models:

ParameterValue
Oral Bioavailability42% ± 5%
t1/2 (iv)3.8 ± 0.2 hr
Plasma Protein Binding89% ± 3%
CYP3A4 InhibitionIC50 > 50 μM

The compound exhibits favorable absorption characteristics but requires formulation optimization to address high plasma protein binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator